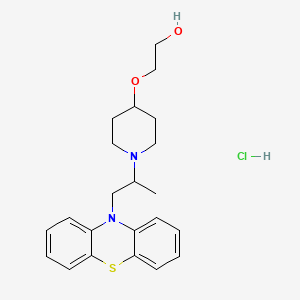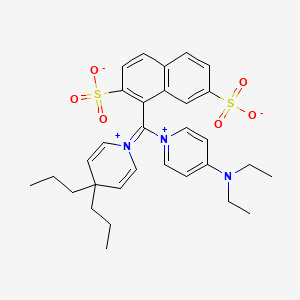
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular arrangement, which includes multiple functional groups such as diethylamino, disulphonato, and naphthyl groups. These functional groups contribute to the compound’s reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium typically involves a multi-step process that includes the following key steps:
Formation of the Naphthyl Intermediate: The synthesis begins with the preparation of the naphthyl intermediate, which involves the sulfonation of naphthalene to introduce the disulphonato groups.
Benzylidene Formation: The next step involves the condensation of the naphthyl intermediate with a benzaldehyde derivative to form the benzylidene moiety.
Cyclohexa-2,5-dien-1-ylidene Formation: The final step involves the cyclization of the benzylidene intermediate to form the cyclohexa-2,5-dien-1-ylidene structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer functional groups.
科学研究应用
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and detection of specific biomolecules.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium can be compared with other similar compounds, such as:
Hydrogen (4-(4-(dimethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium: This compound has dimethylamino groups instead of diethylamino groups, leading to different reactivity and properties.
This compound chloride: This compound includes a chloride ion, which can affect its solubility and reactivity.
属性
CAS 编号 |
42352-92-1 |
|---|---|
分子式 |
C31H37N3O6S2 |
分子量 |
611.8 g/mol |
IUPAC 名称 |
1-[[4-(diethylamino)pyridin-1-ium-1-yl]-(4,4-dipropylpyridin-1-ium-1-ylidene)methyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C31H37N3O6S2/c1-5-15-31(16-6-2)17-21-34(22-18-31)30(33-19-13-25(14-20-33)32(7-3)8-4)29-27-23-26(41(35,36)37)11-9-24(27)10-12-28(29)42(38,39)40/h9-14,17-23H,5-8,15-16H2,1-4H3 |
InChI 键 |
LXZJPHWCPHMDFE-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(C=C[N+](=C(C2=C(C=CC3=C2C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+]4=CC=C(C=C4)N(CC)CC)C=C1)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
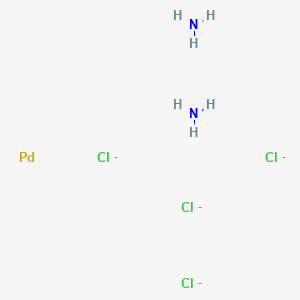
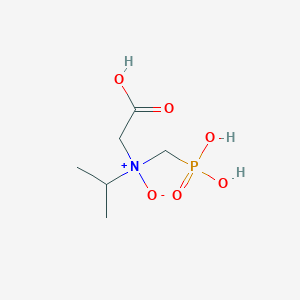
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
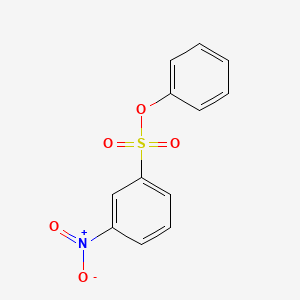
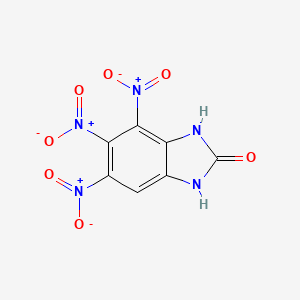
![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
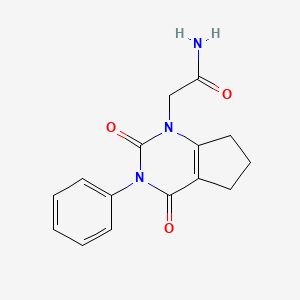
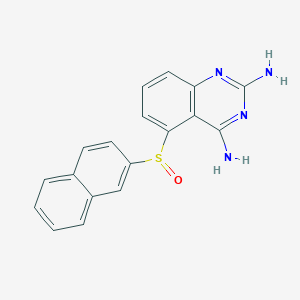
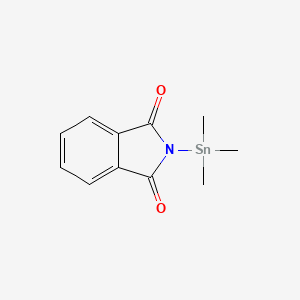
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
